

Technical Analysis & Comparative Profiling: 4-(2,6-Difluoro-3-bromobenzyl)morpholine

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Compound of Interest

Compound Name: 4-(2,6-Difluoro-3-bromobenzyl)morpholine

CAS No.: 1428234-63-2

Cat. No.: B3240151

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Executive Summary & Compound Utility

4-(2,6-Difluoro-3-bromobenzyl)morpholine (CAS: 1428234-63-2) is a specialized building block used in the synthesis of kinase inhibitors and CNS-active agents. Its structural core combines a morpholine moiety (solubilizing group) with a poly-halogenated benzyl scaffold.

The Analytical Challenge: Unlike standard benzyl morpholines, the presence of fluorine atoms at the 2 and 6 positions introduces complex spin-spin coupling systems (

and

). This guide demonstrates how to leverage these couplings as "fingerprints" for unambiguous structural assignment, comparing the target against the simpler 4-(3-Bromobenzyl)morpholine.

Comparative Overview

Feature	Target: 2,6-Difluoro-3-bromo	Alternative: 3-Bromo (Non-fluorinated)
Benzylic	Triplet (Singlet
H Signal	Hz)	
C Spectrum	Highly complex (d, t, dd patterns)	Simple (Singlets for all carbons)
Electronic Environment	Electron-deficient ring (Shielded C1)	Electron-neutral/rich ring
Diagnostic Marker	F Satellites on C2, C6, C1	C-Br Shift only

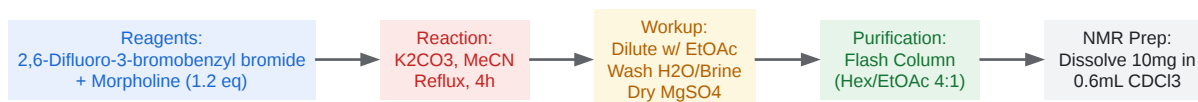
Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral reproducibility, the following protocol outlines the synthesis and preparation of the analytical sample. This workflow minimizes paramagnetic impurities (from Pd residues if using coupling) or hydrolysis byproducts.

Synthesis Workflow (Nucleophilic Substitution)

The compound is synthesized via

displacement of bromide from 2,6-difluoro-3-bromobenzyl bromide by morpholine.



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Caption: Optimized workflow for isolation of analytical-grade benzyl morpholine derivatives.

NMR Acquisition Parameters

- Solvent:

(Chloroform-d) with 0.03% TMS.

- Concentration: 15 mg/0.6 mL.
- Temperature: 298 K.
- H Parameters: 400 MHz, spectral width 12 ppm, 30° pulse, d1 = 2.0s.
- C Parameters: 100 MHz, proton-decoupled, d1 = 3.0s (to allow relaxation of quaternary C-F carbons).

Spectral Analysis: H NMR

The proton spectrum of the 2,6-difluoro derivative is distinct due to long-range H-F coupling.

A. Benzylic Position (The "Triplet" Test)

In the non-fluorinated 3-bromo analogue, the benzylic

connecting the morpholine to the ring appears as a sharp singlet at

ppm. In the 2,6-difluoro target, this signal splits into a triplet due to coupling with the two equivalent fluorine atoms at positions 2 and 6.

- Shift:

ppm (Deshielded by F).

- Multiplicity: Triplet (

).

- Coupling Constant:

Hz.

B. Morpholine Ring

The morpholine protons appear as two distinct triplets (or broad multiplets depending on resolution):

- N-

:

ppm (

).

- O-

:

ppm (

).

C. Aromatic Region (Structural Logic)

The 2,6-difluoro-3-bromo substitution pattern leaves only two aromatic protons: H4 and H5.

- H4 (para to C1, ortho to Br): Appears as a dt (doublet of triplets) or ddd. It couples to H5 (ortho, Hz) and F2/F6 (long range). The proximity to Bromine deshields it.
- H5 (meta to C1): Appears as a td (triplet of doublets) due to coupling with H4 and the strong coupling to the adjacent F6 (Hz).

Comparison Table:

H NMR Data

Position	4-(2,6-Difluoro-3-bromobenzyl)morpholine	4-(3-Bromobenzyl)morpholine (Ref)
Solvent		
Benzylic	3.65 ppm (t, Hz)	3.48 ppm (s)
Morpholine O-	3.70 ppm (t)	3.70 ppm (t)
Morpholine N-	2.50 ppm (t)	2.43 ppm (t)
Aromatic H	7.35 (H4), 6.85 (H5)	7.50 (s), 7.39 (d), 7.18 (t)

Spectral Analysis: C NMR (The Fingerprint)

The

C spectrum is the definitive confirmation tool. The fluorine atoms cause large splittings that allow assignment of every carbon atom without 2D experiments.

C-F Coupling Constants (Diagnostic Rules)

- (Direct): ~240–250 Hz (Huge doublet).
- (Ortho): ~15–25 Hz.
- (Meta): ~5–10 Hz.
- (Para): ~2–3 Hz (Often unresolved broadening).

Assignment Logic

- C2 & C6 (C-F): These appear as a doublet of doublets (dd) or a "pseudo-triplet" if shifts are identical.
 - Shift:

ppm.

- Splitting:

Hz.

- C1 (Quaternary Benzyl): The carbon attached to the morpholine-methyl group.

- Shift:

ppm.

- Splitting: Triplet (

) due to simultaneous coupling to F2 and F6 (

Hz).

- C3 (C-Br):

- Shift:

ppm.

- Splitting: Doublet or dd (Coupled to F2,

Hz).

- Benzylic

:

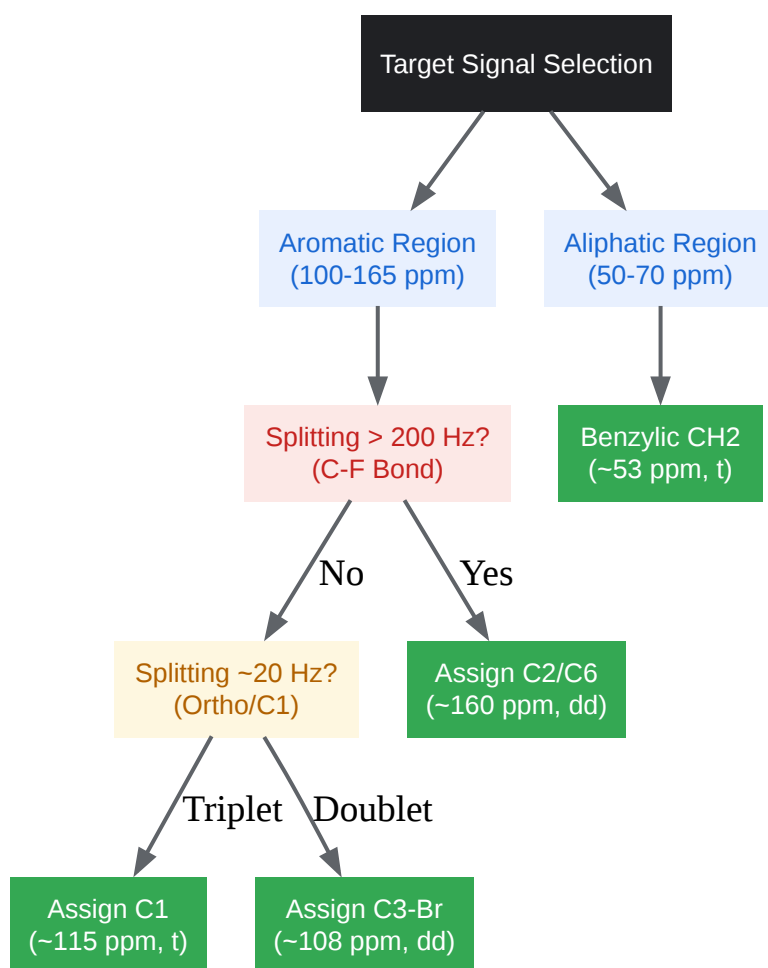
- Shift:

ppm.

- Splitting: Triplet (

)(

Hz). Note: In the non-fluorinated analogue, this is a singlet at 62 ppm.



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Caption: Decision tree for assigning

C signals based on C-F coupling magnitude.

Conclusion & Recommendations

For researchers utilizing **4-(2,6-Difluoro-3-bromobenzyl)morpholine**, the

C NMR spectrum is the primary validation tool. The diagnostic triplet at C1 (~115 ppm) and the benzylic carbon (~53 ppm) instantly distinguish it from mono-fluorinated or non-fluorinated impurities.

Quality Control Check:

- If the benzylic proton signal (3.65 ppm) is a singlet, your reaction has failed (likely starting material or wrong isomer).
- If the benzylic proton signal is a triplet, the 2,6-difluoro substitution pattern is intact.

References

- Coupling Constants: Tables of

C-

F Coupling Constants in Fluorobenzenes. Caltech Authors. Available at: [\[Link\]](#)

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